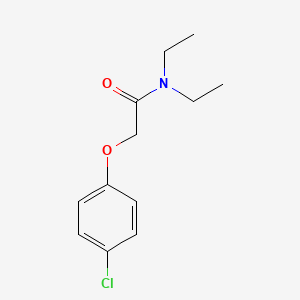

2-(4-chlorophenoxy)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXXQZVHLKTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307241 | |

| Record name | 2-(4-chlorophenoxy)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19039-69-1 | |

| Record name | NSC190496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenoxy)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(4-chlorophenoxy)-N,N-diethylacetamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: 2-(4-chlorophenoxy)-N,N-diethylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or herbicidal properties, making it a candidate for the development of new pharmaceuticals or agrochemicals.

Medicine: The compound’s structure suggests potential pharmacological activities, and it is investigated for its role in drug development. It may act as an inhibitor or modulator of specific biological pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s amide moiety can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-((1-(2-(4-Chlorophenoxy)Ethynazetidin-3-yl)Methyl)Acetamide

- Structure: Shares the 4-chlorophenoxy group but incorporates an azetidine ring and ethynyl linkage.

- Activity: Demonstrates enhanced ATF4 inhibitory activity compared to 2-(4-chlorophenoxy)-N,N-diethylacetamide, attributed to the azetidine moiety’s conformational rigidity .

- Applications : Focused on oncology, particularly in cancers driven by ATF4 pathway dysregulation.

5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides

- Structure : Replaces the diethylamine group with a 1,3,4-oxadiazole-thiol scaffold.

- Activity : Exhibits potent antibacterial activity (e.g., against S. aureus and K. pneumoniae) but lacks significant ATF4 inhibition. The oxadiazole ring enhances metabolic stability compared to acetamide derivatives .

- Synthesis: Utilizes 4-chlorophenoxyacetic acid as a precursor, with hydrazide intermediates cyclized using carbon disulfide .

2-(4-Chlorophenoxy)-N-(4-Chlorophenyl)-2,2-Difluoroacetamide

- Structure : Features difluoro substitution at the acetamide’s α-carbon and a 4-chlorophenyl group.

- Activity : The electronegative fluorine atoms increase binding affinity to hydrophobic enzyme pockets, but its biological targets differ (e.g., antifungal applications) .

- Physicochemical Properties : Higher molecular weight (332.13 g/mol) and logP compared to the diethylacetamide derivative, suggesting reduced aqueous solubility .

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide

- Structure : Contains dual chlorophenyl groups, increasing steric bulk.

- The additional chlorine atoms enhance halogen bonding but may increase cytotoxicity .

Key SAR Insights :

- The diethylamine group in this compound enhances membrane permeability, critical for intracellular ATF4 targeting.

- Halogenation (e.g., chlorine, fluorine) improves target binding but may elevate toxicity.

- Heterocyclic replacements (e.g., oxadiazole, azetidine) modulate activity toward non-overlapping biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N,N-diethylacetamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction. A common approach involves reacting 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, followed by amidation with N,N-diethylamine. Key conditions include:

- Solvent : Dichloromethane or THF under anhydrous conditions.

- Catalyst : Triethylamine to neutralize HCl byproducts.

- Temperature : 0–5°C during acyl chloride formation, then room temperature for amidation.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the phenoxy group (δ 6.8–7.2 ppm for aromatic protons) and diethylamide moiety (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH).

- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H] at m/z 285.8).

- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1250 cm (C-O-C ether stretch) .

Q. What are the common chemical reactions involving the chlorophenoxy and diethylamide groups?

- Methodological Answer :

- Hydrolysis : Under acidic conditions, the amide bond cleaves to yield 2-(4-chlorophenoxy)acetic acid and diethylamine.

- Substitution : The chlorine atom on the phenyl ring can undergo SNAr reactions with nucleophiles (e.g., amines, thiols) at elevated temperatures (80–100°C) in DMF .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?

- Methodological Answer : Competing reactions (e.g., O- vs N-alkylation) are mitigated by:

- Protecting Groups : Temporarily blocking reactive sites (e.g., silylation of phenolic -OH).

- Catalyst Optimization : Using phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity.

- Kinetic Control : Low temperatures (-10°C) favor amide formation over ester byproducts. Validate intermediates via TLC or HPLC .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with the chlorophenoxy group.

- QSAR Studies : Train models using descriptors like logP and polar surface area to correlate structure with antimicrobial activity. Validate with in vitro assays .

Q. How can contradictory data in biological assays (e.g., inconsistent IC values) be resolved?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., chloramphenicol for antimicrobial tests) and replicate experiments (n ≥ 3).

- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts.

- Data Normalization : Express activity relative to cell viability (MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.